molecular formula C18H24ClN3O4S B6570747 8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-42-6

8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570747
CAS No.: 1021223-42-6
M. Wt: 413.9 g/mol
InChI Key: XEUYTBMVARXRCP-UHFFFAOYSA-N
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Description

The compound “8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom. The spirocyclic system in this compound is a “1,3,8-triazaspiro[4.5]decane” system, which indicates it contains three nitrogen atoms and is a ten-membered ring system. The compound also contains a sulfonyl group (-SO2-) and a chlorophenyl group (a benzene ring with a chlorine atom attached), both of which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is likely quite complex. The spirocyclic system would be expected to create a three-dimensional structure. The presence of the sulfonyl group could introduce polarity to the molecule, and the chlorophenyl group could participate in pi-pi interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfonyl and chlorophenyl groups could potentially make this compound relatively polar, which would affect its solubility and other properties .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

8-butylsulfonyl-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O4S/c1-2-3-12-27(25,26)21-10-8-18(9-11-21)16(23)22(17(24)20-18)13-14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUYTBMVARXRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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